molecular formula C17H20ClN3O B584492 Phentolamine-d4 Hydrochloride CAS No. 1346599-65-2

Phentolamine-d4 Hydrochloride

Cat. No. B584492
CAS RN: 1346599-65-2
M. Wt: 321.841
InChI Key: TUEJFGFQYKDAPM-PQDNHERISA-N
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Description

Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine Hydrochloride . Phentolamine Hydrochloride is a reversible, non-selective, and orally active blocker of α1 and α2 adrenergic receptors that expands blood vessels to reduce peripheral vascular resistance .


Molecular Structure Analysis

The molecular formula of this compound is C17H15D4N3O•HCl . The molecular weight is 321.8 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid substance . It’s slightly soluble in DMSO and Methanol . The exact melting and boiling points are not determined .

Scientific Research Applications

Stability Evaluation

  • Stability in Aqueous Solutions : Hydrolysis of phentolamine hydrochloride, including its stability in aqueous solutions at various pH levels, was studied using thin-layer chromatography and a spectrophotometric method. The research identified thermodynamic parameters of this hydrolysis reaction (Grabowska, Rajzer, Kraczkowska, & Kremska, 1990).

  • Degradation Kinetics : The degradation kinetics of phentolamine hydrochloride in aqueous solution across a pH range and its stability in propylene glycol- or polyethylene glycol 400-based solutions were explored. The study revealed first-order kinetics and the effect of UV light on degradation rate (Wang, Tu, & Allen, 1988).

Analytical Techniques

  • Rapid Liquid Chromatographic Method : A validated method for the quantitative analysis of phentolamine in various forms (mesylate salt, hydrochloride salt, free base) using liquid chromatography was developed. This method is capable of analyzing phentolamine regardless of its salt form (Webster, Lemmer, & Greenwald, 2003).

Radioiodinated Ligands

  • Characterizing α1-Adrenoceptors : A study involved radioiodinating phentolamine to develop a ligand for characterizing α1-adrenoceptors. This research contributed to understanding the binding properties of these receptors (Adams & Jarrott, 1982).

Pharmacokinetics

Miscellaneous Studies

  • Competitive Antagonism Study : Phentolamine's inhibition of electrical and secretory responses in isolated salivary glands was studied, highlighting its competitive antagonism properties and receptor interactions (Bowser-Riley, House, & Smith, 1978).

  • Electrophysiological Actions : The electrophysiological actions of phentolamine on rat heart tissues were compared with other antiarrhythmic drugs, contributing to the understanding of its cardiac effects (Northover, 1983).

Mechanism of Action

Target of Action

Phentolamine-d4 Hydrochloride primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating the diameter of blood vessels and the contraction of smooth muscles .

Mode of Action

This compound acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By blocking these receptors, it prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction and increases blood pressure . As a result, it induces vasodilation, or the widening of blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine-mediated vasoconstriction pathway . By blocking the alpha-adrenergic receptors, this compound inhibits this pathway, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

This compound is administered through various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties influence its bioavailability and duration of action .

Result of Action

The primary molecular effect of this compound is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a relaxation of vascular smooth muscles . Clinically, this leads to a decrease in blood pressure and is used to treat hypertensive episodes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect . Additionally, the physiological state of the patient, such as their baseline blood pressure and the presence of any underlying conditions, can also impact the drug’s efficacy and stability .

Safety and Hazards

Phentolamine-d4 Hydrochloride is harmful if swallowed . It can cause skin and eye irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

Future Directions

Phentolamine, the non-deuterated version of Phentolamine-d4, has been used in the treatment of hypertensive emergencies, as well as chronic and emergent pain . A recent study suggests that Phentolamine may hold significant promise in treating nerve injuries and denervation induced muscle atrophy following peripheral nerve injury . Given that Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine, it could potentially be used in similar applications, particularly in research settings where the deuterium label may be useful for tracking the compound.

Biochemical Analysis

Biochemical Properties

Phentolamine-d4 Hydrochloride, like its parent compound, is known to interact with α1 and α2 adrenergic receptors . These receptors are proteins that play crucial roles in the sympathetic nervous system, mediating the body’s “fight or flight” response . By blocking these receptors, this compound can cause vasodilation, reducing peripheral vascular resistance .

Cellular Effects

This compound, through its action on α1 and α2 adrenergic receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to vasoconstriction and vasodilation . It can also impact gene expression related to these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α1 and α2 adrenergic receptors, thereby blocking their function . This blockade leads to a relaxation of systemic vasculature, leading to hypotension . Unlike selective α1 blockers, this compound also inhibits α2 receptors, which function predominantly as presynaptic negative feedback for norepinephrine release .

Temporal Effects in Laboratory Settings

For instance, its clinical use for hypertension was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Phentolamine Hydrochloride. Some evidence suggests that Phentolamine Hydrochloride also stimulates beta-adrenergic receptors, thereby causing peripheral vasodilation .

Subcellular Localization

Given its function as an adrenergic receptor antagonist, it’s likely that it localizes to the cell membrane where these receptors are typically found .

properties

IUPAC Name

3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJFGFQYKDAPM-PQDNHERISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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